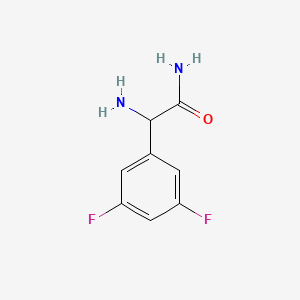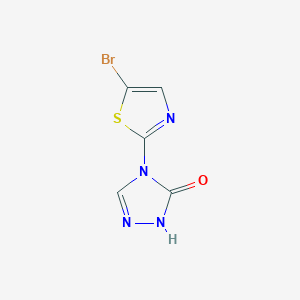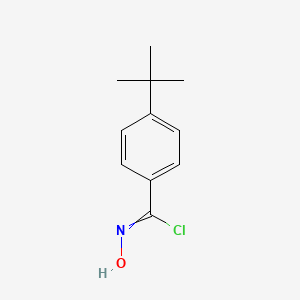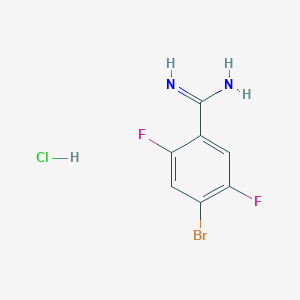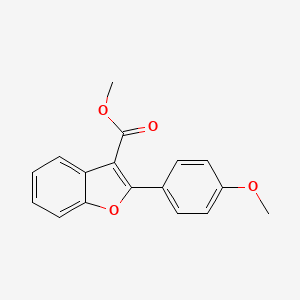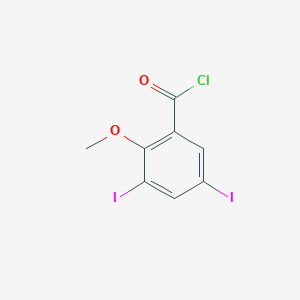
3,5-Diiodo-2-methoxybenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diiodo-2-methoxybenzoyl chloride is a chemical compound with the molecular formula C₈H₅ClI₂O₂ and a molecular weight of 422.39 g/mol . It is an aromatic acyl chloride derivative, characterized by the presence of two iodine atoms and a methoxy group on the benzene ring, along with a benzoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-methoxybenzoyl chloride typically involves the iodination of 2-methoxybenzoyl chloride. The process includes the following steps:
Iodination: 2-Methoxybenzoyl chloride is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Iodination: Large-scale iodination using industrial reactors.
Continuous Purification: Use of continuous purification systems to ensure high purity and yield.
化学反应分析
Types of Reactions
3,5-Diiodo-2-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the iodine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Formation of amides, esters, or thioesters depending on the nucleophile used.
Oxidation Products: Formation of iodinated benzoic acids or other oxidized derivatives.
Reduction Products: Formation of deiodinated or partially reduced compounds.
科学研究应用
3,5-Diiodo-2-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into aromatic compounds.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of iodinated compounds for imaging and diagnostic purposes.
作用机制
The mechanism of action of 3,5-Diiodo-2-methoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acylated products. The presence of iodine atoms can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .
相似化合物的比较
Similar Compounds
3,4-Diiodo-2-methoxybenzoyl chloride: Similar structure but with iodine atoms at the 3 and 4 positions.
3,5-Dibromo-2-methoxybenzoyl chloride: Similar structure but with bromine atoms instead of iodine.
2-Methoxybenzoyl chloride: Lacks the iodine atoms, making it less reactive in certain reactions.
Uniqueness
3,5-Diiodo-2-methoxybenzoyl chloride is unique due to the presence of two iodine atoms, which can significantly enhance its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .
属性
CAS 编号 |
101495-51-6 |
|---|---|
分子式 |
C8H5ClI2O2 |
分子量 |
422.38 g/mol |
IUPAC 名称 |
3,5-diiodo-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H5ClI2O2/c1-13-7-5(8(9)12)2-4(10)3-6(7)11/h2-3H,1H3 |
InChI 键 |
MEEPQFLKLBAWHU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1I)I)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688572.png)
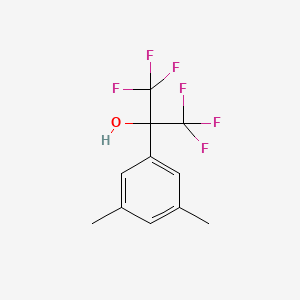



![Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13688615.png)
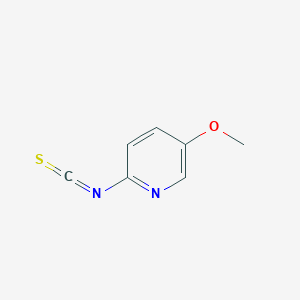
![5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13688628.png)
